Isodecyl benzoate

Description

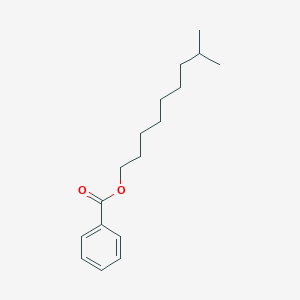

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-15(2)11-7-4-3-5-10-14-19-17(18)16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDYULRADYGBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152957 | |

| Record name | Benzoic acid, isodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120657-54-7 | |

| Record name | Benzoic acid, isodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120657547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, isodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical properties of isodecyl benzoate

An In-depth Technical Guide on the Physical Properties of Isodecyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound. The information is compiled from various chemical databases and safety data sheets to serve as a valuable resource for professionals in research and development. This document includes quantitative data presented in tabular format for easy reference, detailed experimental protocols for the determination of these properties, and a workflow diagram for its synthesis and purification.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: Benzoic acid, isodecyl ester; Benzoic acid, C9-11-branched alkyl esters[1][2][3][4]

Physical Properties

The physical properties of this compound are summarized in the tables below. It is important to note that values can vary slightly between different sources.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Liquid | [12] |

| Melting Point | Not available | [1] |

| Boiling Point | 161 °C at 5 mm Hg | [1][2][3][5][6][7][8][9] |

| 345.9 °C at 760 mmHg | [13] | |

| 322.5 °C at 760 mmHg | [4] | |

| Density | 0.954 g/mL at 25 °C | [1][2][3][5][6][7][9] |

| 0.949 g/cm³ | [13] | |

| 0.954 g/cm³ | [4] | |

| Refractive Index | n20/D 1.49 | [1][2][3][5][6][7][8][9] |

| 1.488 | [4][13] |

Table 2: Safety and Handling Properties

| Property | Value | Source(s) |

| Flash Point | >230 °F (>110 °C) | [1][2][3][5][7][8] |

| 145.9 °C | [13] | |

| 136 °C | [4] | |

| Vapor Pressure | 0.000278 mmHg at 25 °C | [1][4] |

| 5.97E-05 mmHg at 25 °C | [13] | |

| 0.008 Pa at 25 °C | [5][6][8] | |

| Water Solubility | 68.6 µg/L at 20 °C | [1][5][8] |

| 0.1075 mg/L at 25 °C (estimated) | [14] | |

| Slightly soluble | [15] | |

| Solubility in other solvents | Soluble in alcohol | [14] |

Experimental Protocols

This section details the general methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: Thiele tube or oil bath, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source.

-

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube or oil bath.

-

The bath is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

For substances with high boiling points or those that are sensitive to high temperatures, this procedure can be performed under reduced pressure (vacuum distillation). The observed boiling point will be lower than at atmospheric pressure.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, temperature-controlled water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach the desired temperature (e.g., 25 °C).

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus: Abbe refractometer, light source (typically a sodium lamp, D-line at 589 nm), constant temperature water bath, dropper or pipette.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (e.g., 20 °C).

-

While looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read from the instrument's scale.

-

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, an ignition source, and a heating source.

-

Procedure:

-

The sample is placed into the test cup up to a specified mark.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

-

Water Solubility (Shake Flask Method - OECD Guideline 105)

This method determines the saturation concentration of a substance in water at a given temperature.[1]

-

Apparatus: Flasks with stoppers, a constant temperature shaker or bath, analytical equipment for concentration measurement (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to let undissolved material settle.

-

A sample of the aqueous phase is taken, ensuring no solid particles are included (this may require centrifugation or filtration).

-

The concentration of the dissolved substance in the aqueous sample is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

-

Synthesis and Purification Workflow

This compound is primarily produced through the esterification of benzoic acid with isodecyl alcohol. The general workflow for its synthesis and purification is illustrated below.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. This compound | High-Purity Research Grade [benchchem.com]

- 2. phillysim.org [phillysim.org]

- 3. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. aa6kj.hopto.org [aa6kj.hopto.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. oecd.org [oecd.org]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. Density - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. scimed.co.uk [scimed.co.uk]

- 15. delltech.com [delltech.com]

isodecyl benzoate chemical structure and IUPAC name

An In-depth Technical Guide to Isodecyl Benzoate

Introduction

This compound, systematically known as 8-methylnonyl benzoate, is an organic compound belonging to the benzoate ester family. It is synthesized from the esterification of benzoic acid and isodecyl alcohol. This chemical is primarily utilized as a plasticizer, particularly for polyvinyl chloride (PVC) and other thermoplastic resins, enhancing their flexibility and durability.[1][2] Additionally, it finds application in the cosmetics and personal care industry as an emollient and solvent, contributing to the texture and absorption of various formulations.[] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a branched ten-carbon alkyl chain.

-

CAS Number: 131298-44-7

-

Canonical SMILES: CC(C)CCCCCCCOC(=O)C1=CC=CC=C1[5]

-

InChI Key: HNDYULRADYGBDU-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 262.39 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Odor | Characteristic, fruity | [2][8] |

| Boiling Point | 161 °C at 5 mmHg; 345.9 °C at 760 mmHg | [6] |

| Freezing Point | -25 °C | [9] |

| Density | 0.954 g/mL at 25 °C | [6] |

| Refractive Index | 1.488 at 20 °C | [6] |

| Flash Point | >110 °C (>230 °F) | |

| Vapor Pressure | 5.97 x 10⁻⁵ mmHg at 25 °C | [6] |

| Water Solubility | 68.6 µg/L at 20 °C | |

| log Kow (Octanol/Water Partition Coefficient) | 4.61 | [9] |

Spectroscopic Data

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A characteristic downfield chemical shift is expected in the range of 165-175 ppm.[1]

-

Aromatic Carbons: Signals from the benzoate ring carbons are anticipated between approximately 128 and 133 ppm. The carbon to which the ester group is attached (C1) is generally found around 130 ppm.[1]

-

Alkoxy Carbon (-CH₂-O-): The carbon of the -CH₂-O- group in the isodecyl chain is expected to appear in the region of 60-70 ppm.[1]

-

Alkyl Carbons: The various carbons within the branched isodecyl chain will give rise to a series of signals in the upfield region of the spectrum, typically between 10 and 40 ppm.[1]

Infrared (IR) Spectroscopy: Based on the functional groups present, the IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C=O Stretch (Ester): A strong absorption peak around 1720 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption in the 1270-1280 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

-

sp² C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

-

sp³ C-H Stretch (Alkyl): Signals below 3000 cm⁻¹.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from benzoic acid and isodecyl alcohol using an acid catalyst.

Materials:

-

Benzoic acid

-

Isodecyl alcohol (8-methyl-1-nonanol)

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 equivalent), isodecyl alcohol (1.2 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

Instrumentation and Columns:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of benzoate esters.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as ethanol or ethyl acetate at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1 (can be adjusted based on concentration)

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the this compound peak in the total ion chromatogram based on its retention time.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

-

Quantify the amount of this compound by constructing a calibration curve from the peak areas of the standard solutions.

Biological Activity and Toxicology

Based on available safety data, this compound is not known to be involved in specific biological signaling pathways relevant to drug development. Its primary biological interactions are related to its potential as an irritant.

-

Skin Irritation: Causes skin irritation, which can be characterized by itching, scaling, reddening, or blistering.[4]

-

Eye Irritation: Causes serious eye irritation, with symptoms including redness, watering, and pain.[4]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4]

There is no data to suggest that this compound is carcinogenic.[4] Its primary use in personal care products is as a non-reactive emollient and solvent.

Logical Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for this compound.

References

- 1. This compound | High-Purity Research Grade [benchchem.com]

- 2. This compound, 120657-54-7 [thegoodscentscompany.com]

- 4. aksci.com [aksci.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 120657-54-7 [chemnet.com]

- 7. Benzoic acid, isodecyl ester | C17H26O2 | CID 3078322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 109-32-0: Nonanoic acid, 8-methylnonyl ester [cymitquimica.com]

- 9. policycommons.net [policycommons.net]

An In-depth Technical Guide to Isodecyl Benzoate

CAS Number: 131298-44-7

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isodecyl benzoate, a versatile organic ester. The document details its chemical and physical properties, synthesis, analytical methods, and key applications, with a focus on its relevance in material science and its potential as an excipient in topical pharmaceutical formulations.

Chemical Identity and Physicochemical Properties

This compound is the ester of isodecyl alcohol and benzoic acid. It is a clear, oil-soluble liquid known for its excellent solvency, emollient properties, and compatibility with a wide range of polymers and cosmetic ingredients.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 131298-44-7 |

| Molecular Formula | C₁₇H₂₆O₂ |

| Molecular Weight | 262.39 g/mol |

| IUPAC Name | 8-methylnonyl benzoate |

| Synonyms | Benzoic acid, C9-11-branched alkyl esters; Benzoic acid, isodecyl ester |

| InChI Key | HNDYULRADYGBDU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCCCCCOC(=O)C1=CC=CC=C1 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, low-viscosity liquid | [1] |

| Boiling Point | 161 °C @ 5 mm Hg | [2] |

| Density | 0.954 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.49 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Water Solubility | 68.6 µg/L at 20 °C | [2] |

| Vapor Pressure | 0.008 Pa at 25 °C | [2] |

| LogP | 6.1 at 21 °C | [2] |

Synthesis and Purification

The primary industrial method for producing this compound is through the esterification of benzoic acid with isodecyl alcohol.[3] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product side.[3]

Objective: To synthesize this compound from benzoic acid and isodecyl alcohol.

Materials:

-

Benzoic Acid

-

Isodecyl Alcohol (typically a mixture of branched-chain isomers)

-

Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), sulfuric acid, or a titanium catalyst like tetrabutyl titanate)[3][4]

-

Toluene (for azeotropic removal of water)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine benzoic acid (1.0 eq), isodecyl alcohol (1.2 eq), a catalytic amount of p-TsOH (0.02 eq), and toluene.

-

Esterification: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isodecyl alcohol.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the final high-purity product.[3]

Applications in Material Science: PVC Plasticizer

This compound is an effective plasticizer for polyvinyl chloride (PVC) and other polymers.[3] It enhances flexibility, workability, and durability by inserting its bulky, hydrophobic molecules between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg).[3]

Objective: To determine the plasticizing efficiency of this compound in a flexible PVC formulation using tensile testing (adapted from ASTM D2284).[5]

Materials:

-

PVC resin

-

This compound

-

Thermal stabilizer

-

Two-roll mill or similar melt-blending equipment

-

Compression molder

-

Tensile testing machine (e.g., Instron)

-

Dumbbell-shaped die for sample cutting

Procedure:

-

Formulation: Prepare several PVC formulations with varying concentrations of this compound (e.g., 30, 40, 50 parts per hundred of resin, phr). A control formulation with a standard plasticizer like DINP can also be prepared for comparison.

-

Melt Blending: Blend the PVC resin, plasticizer, and stabilizer on a two-roll mill at a temperature suitable for PVC processing (e.g., 160-170 °C) until a homogeneous sheet is formed.

-

Sample Preparation: Press the milled sheets into plaques of a specified thickness using a compression molder.[5]

-

Conditioning: Condition the plaques in a controlled environment (e.g., 23 ± 2 °C, 50 ± 5% relative humidity) for at least 24 hours.[5]

-

Tensile Testing: Cut dumbbell-shaped specimens from the conditioned plaques. Perform tensile testing on the specimens to measure tensile strength, elongation at break, and modulus of elasticity.[5]

-

Data Analysis: Compare the tensile properties of the different formulations. Higher elongation at break and lower modulus typically indicate greater plasticizing efficiency.

Applications in Cosmetics and Topical Formulations

In cosmetic and personal care products, this compound functions as an emollient, solvent, and texture enhancer.[] Its low viscosity and non-oily feel contribute to a desirable sensory profile in skin lotions, sunscreens, and color cosmetics.[1][7] For drug development professionals, these properties are highly relevant for topical drug delivery systems. As a solvent, it can help solubilize active pharmaceutical ingredients (APIs) and enhance their dispersion within a formulation.[] Its emollient nature can improve skin hydration and may facilitate the penetration of APIs across the stratum corneum.

Objective: To assess the performance of a topical formulation containing this compound through instrumental and sensory analysis.

Materials:

-

Base cream/lotion formulation

-

This compound

-

Corneometer (for skin hydration measurement)

-

Texture Analyzer (for spreadability and stickiness)

-

Human volunteer panel for sensory evaluation

Procedure:

-

Formulation: Prepare a base formulation and an active formulation containing a certain percentage of this compound.

-

Instrumental Analysis - Hydration: Recruit volunteers and designate test sites on their forearms. Measure baseline skin hydration using a Corneometer. Apply a standardized amount of the test and base formulations to the respective sites. Measure skin hydration at set time intervals (e.g., 1, 2, 4, 8 hours) to determine the effect on skin moisture.[8][9]

-

Instrumental Analysis - Texture: Use a texture analyzer to measure the firmness, stickiness, and spreadability of the formulations.[10] This provides objective data on the physical properties imparted by this compound.

-

Sensory Evaluation: Provide coded samples of the base and test formulations to a trained sensory panel. Panelists will evaluate attributes such as ease of spreading, absorption, oiliness, and after-feel on a standardized scale.[8]

-

Data Analysis: Statistically analyze the data from the Corneometer, texture analyzer, and sensory panel to quantify the impact of this compound on the formulation's performance and user perception.

Safety and Handling

This compound is generally considered to have a low order of toxicity. However, as with any chemical, appropriate safety precautions should be observed.

Table 3: Hazard and Safety Information

| Hazard Type | Information |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and lab coat. Use in a well-ventilated area. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Conclusion

This compound (CAS No. 131298-44-7) is a high-performance ester with well-documented utility as a plasticizer in the polymer industry and as an emollient and solvent in the cosmetics sector. Its favorable physicochemical properties—such as high solvency, low viscosity, and a pleasant sensory profile—suggest its potential as a valuable excipient in the development of topical and transdermal drug delivery systems. Further research into its ability to enhance the solubility and skin permeation of active pharmaceutical ingredients is warranted. The experimental protocols provided herein offer a framework for the synthesis and evaluation of this compound in various research and development contexts.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | 131298-44-7 [chemicalbook.com]

- 3. This compound | High-Purity Research Grade [benchchem.com]

- 4. US7205349B2 - this compound mixtures, preparation, and their use - Google Patents [patents.google.com]

- 5. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 7. acme-hardesty.com [acme-hardesty.com]

- 8. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. academic.oup.com [academic.oup.com]

isodecyl benzoate molecular weight and formula

Introduction

Isodecyl benzoate is a benzoate ester with a branched isodecyl chain. It is utilized in various industrial applications, including as a plasticizer, solvent, and emollient in personal care products. This document provides core technical data regarding its molecular formula and molecular weight, fundamental properties for its application in research, development, and formulation.

Chemical Identity and Properties

A summary of the key identifiers and molecular properties of this compound is presented below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₂ | [1][2][3][4][5] |

| Molecular Weight | 262.39 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 262.4 g/mol | [2][6] |

| CAS Registry Number | 131298-44-7 | [1][3][5][7] |

| Synonyms | Benzoic acid, C9-11-branched alkyl esters | [1][5][7] |

Methodology for Determination of Molecular Properties

Computational Protocol for Molecular Weight Calculation

The molecular weight of a compound is determined from its molecular formula. This is a standard computational method based on the atomic weights of the constituent elements.

-

Identify the Molecular Formula : The established molecular formula for this compound is C₁₇H₂₆O₂.[1][2][4]

-

Determine Atomic Weights : The standard atomic weights of the constituent elements are used:

-

Carbon (C): ~12.011 amu

-

Hydrogen (H): ~1.008 amu

-

Oxygen (O): ~15.999 amu

-

-

Calculate Total Molecular Weight : The molecular weight is the sum of the atomic weights of all atoms in the molecule:

-

Molecular Weight = (17 × Atomic Weight of C) + (26 × Atomic Weight of H) + (2 × Atomic Weight of O)

-

Molecular Weight = (17 × 12.011) + (26 × 1.008) + (2 × 15.999) = 204.187 + 26.208 + 31.998 = 262.393 g/mol

-

This calculated value is consistent with the referenced literature values of 262.39 g/mol and 262.4 g/mol .[1][2][3][4][5][6]

Experimental Protocol: Mass Spectrometry

While the molecular weight can be calculated, it can be experimentally verified using techniques such as mass spectrometry.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization : The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mass Analysis : The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Interpretation : The molecular ion peak [M]+ or a related adduct (e.g., [M+H]+ or [M+Na]+) is identified in the mass spectrum. The molecular weight is then inferred from the m/z value of this peak.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical formula to the determination of the molecular weight.

Caption: Logical workflow for calculating molecular weight from the molecular formula.

References

- 1. chemwhat.com [chemwhat.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 131298-44-7 [chemicalbook.com]

- 5. Cas 131298-44-7,this compound | lookchem [lookchem.com]

- 6. This compound | High-Purity Research Grade [benchchem.com]

- 7. This compound | 131298-44-7 [chemnet.com]

Isodecyl Benzoate: A Technical Guide to its Solubility in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl benzoate is a high molecular weight, branched-chain ester prized for its properties as a plasticizer, emollient, and solvent in a variety of industrial and pharmaceutical applications. A thorough understanding of its solubility characteristics in common organic solvents is crucial for formulation development, chemical synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, including a qualitative assessment of its miscibility in a range of solvents. While precise quantitative solubility data is not widely available in published literature, this guide furnishes a detailed experimental protocol for determining the solubility of this compound, enabling researchers to generate specific data for their unique applications.

Introduction to this compound

This compound (CAS No: 131298-44-7) is the ester of isodecyl alcohol and benzoic acid. Its chemical structure, featuring a bulky, branched alkyl chain and an aromatic ring, imparts a unique combination of properties, including low volatility, excellent compatibility with a range of polymers, and a pleasant, non-greasy feel in cosmetic formulations. These attributes have led to its use in diverse fields, from industrial plasticizers to emollients in personal care products and as a solvent for active pharmaceutical ingredients (APIs).

Solubility of this compound

Based on its chemical structure—a large, non-polar alkyl group and a moderately polar benzoate group—this compound is anticipated to be readily soluble in a wide array of organic solvents, following the principle of "like dissolves like." It is characterized by very low water solubility.[1][2]

Qualitative Solubility Data

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene, Xylene | Miscible | The large, non-polar isodecyl group dominates the molecule's character, leading to high affinity for non-polar hydrocarbon solvents. |

| Moderately Polar | Diethyl Ether, Ethyl Acetate, Dichloromethane | Miscible | The ester group provides sufficient polarity to interact favorably with these solvents, while the alkyl chain ensures good overall compatibility. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble to Miscible | Expected to be readily soluble due to favorable dipole-dipole interactions with the ester functionality. |

| Polar Protic | Ethanol, Isopropanol, Methanol | Soluble | While the non-polar tail may limit miscibility in all proportions, this compound is expected to be soluble to a significant extent. |

| Highly Polar | Water | Insoluble | The large hydrophobic alkyl chain results in very poor solubility in water (experimentally determined as 68.6 µg/L at 20°C).[1][2] |

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise quantitative solubility data for this compound in specific solvents of interest, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is adaptable for determining the solubility of a liquid in a liquid.

Principle

A saturated solution of this compound in the chosen solvent is prepared by agitating an excess amount of the solute (this compound) in the solvent at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Organic Solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional, for phase separation)

-

Syringe filters (PTFE, 0.45 µm)

-

Vials for sample collection

-

Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC system)

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution: In a series of sealed flasks, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct second phase of this compound should be visible.

-

Equilibration: Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solutions to stand undisturbed at the constant temperature for several hours to allow for phase separation. If separation is slow, the mixture can be centrifuged.

-

Sampling: Carefully withdraw an aliquot from the clear, saturated solvent phase using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase.

-

Filtration: Immediately filter the collected aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any micro-droplets of undissolved this compound.

-

Quantification:

-

UV-Vis Spectroscopy: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax) for the benzoate chromophore (typically around 230 nm). Create a calibration curve of absorbance versus concentration. Dilute the filtered saturated sample to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of this compound in the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column (e.g., C18) and mobile phase. Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the diluted, filtered sample and determine the concentration of this compound from the peak area.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or as a weight/weight percentage (w/w%).

Theoretical Considerations: Polarity and Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The general principle of "like dissolves like" is a useful qualitative guide.

Caption: Influence of solvent polarity on this compound solubility.

Conclusion

This compound is a versatile ester with favorable solubility in a wide range of common organic solvents, from non-polar hydrocarbons to polar alcohols, while exhibiting poor solubility in water. This guide provides a qualitative framework for its solubility and, more importantly, a detailed experimental protocol for the quantitative determination of its solubility in specific solvents. The provided methodologies will enable researchers and formulation scientists to generate the precise data required for their specific applications, thereby facilitating more effective use of this compound in product development and scientific research.

References

isodecyl benzoate boiling point and melting point

An In-depth Technical Guide to the Physicochemical Properties of Isodecyl Benzoate

Introduction

This compound (CAS No: 131298-44-7, 120657-54-7) is a benzoate ester characterized by a branched isodecyl alkyl chain.[1] It serves as a versatile compound in various industrial and research applications, notably as a plasticizer in polymer science to enhance the flexibility and durability of materials such as PVC and acrylics.[1] Its low volatility and high solvating power also make it a valuable component in the formulation of adhesives, inks, and coatings.[1] This guide provides a comprehensive overview of the boiling and melting points of this compound, detailed experimental protocols for its synthesis and property determination, and logical workflows for these processes.

Physicochemical Data

The physical properties of this compound can vary slightly depending on the specific isomeric composition of the isodecyl group. The data presented below is a compilation from various sources.

Quantitative Data Summary

The boiling point of this compound is highly dependent on pressure. Due to its high molecular weight, it is often distilled under reduced pressure to prevent decomposition. The melting point is not consistently reported, suggesting it exists as a liquid under standard conditions.

| Property | Value | Conditions |

| Boiling Point | 161 °C | at 5 mm Hg |

| 322.5 °C | at 760 mmHg | |

| 345.9 °C | at 760 mmHg | |

| Melting Point | Not Determined | - |

| Density | 0.954 g/mL | at 25 °C |

| Refractive Index | n20/D 1.49 | - |

| Flash Point | >230 °F (>110 °C) | - |

| Vapor Pressure | 0.000278 mmHg | at 25 °C |

| Molecular Formula | C₁₇H₂₆O₂ | - |

| Molecular Weight | 262.39 g/mol | - |

Data compiled from sources[2][3][4][5][6][7][8].

Synthesis and Characterization Protocols

Synthesis of this compound via Fischer Esterification

The primary industrial method for producing this compound is the acid-catalyzed esterification of benzoic acid with isodecyl alcohol.[1] This equilibrium reaction is driven towards the product by removing water as it is formed.[1]

Caption: Acid-catalyzed Fischer esterification of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 eq), isodecyl alcohol (1.2 eq), and an acid catalyst such as p-toluenesulfonic acid (0.02 eq).[1][9] Add a suitable solvent like toluene to facilitate azeotropic removal of water.

-

Heating: Heat the mixture to reflux.[9] The reaction temperature typically ranges from 140°C to 250°C.[1] Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water ceases to be produced.

-

Work-up: Cool the reaction mixture to room temperature.[9] Transfer the mixture to a separatory funnel and wash with an aqueous solution of sodium bicarbonate (5%) to neutralize the acid catalyst and remove any unreacted benzoic acid.[9][10] Subsequently, wash with brine to remove residual salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.[1][10] The purity of the ester can be confirmed by gas chromatography.[10]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

References

- 1. This compound | High-Purity Research Grade [benchchem.com]

- 2. Cas 131298-44-7,this compound | lookchem [lookchem.com]

- 3. This compound | 120657-54-7 [chemnet.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 131298-44-7 [chemnet.com]

- 6. China this compound 131298-44-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 7. static.rshughes.com [static.rshughes.com]

- 8. This compound CAS#: 131298-44-7 [m.chemicalbook.com]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. US7205349B2 - this compound mixtures, preparation, and their use - Google Patents [patents.google.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

Isodecyl Benzoate: A Technical Guide to Thermal Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl benzoate is a branched-chain benzoate ester utilized primarily as a plasticizer and solvent in various industrial applications. Its thermal stability and degradation profile are critical parameters influencing its processing, storage, and end-use performance. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its physical properties, thermal stability as determined by thermogravimetric analysis (TGA), and its degradation pathways. Detailed experimental protocols for thermal analysis are provided, alongside visual representations of the analytical workflow and degradation mechanisms to facilitate a deeper understanding for researchers and professionals in materials science and chemical development.

Introduction

This compound, the ester of benzoic acid and isodecyl alcohol, is a key component in formulations of polymers, coatings, and adhesives, where it imparts flexibility and durability.[1] Understanding its response to thermal stress is paramount for predicting material lifetime, ensuring safe processing conditions, and identifying potential degradation products. This guide synthesizes available data to present a detailed profile of its thermal characteristics.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various thermal analyses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₆O₂ | [2] |

| Molecular Weight | 262.39 g/mol | [2] |

| Boiling Point | 345-346 °C @ 760 mmHg (est.) | [1] |

| 161 °C @ 5 mmHg | [3][4][5] | |

| Freezing Point | -25 °C | [6] |

| Density | 0.954 g/mL at 25 °C | [3][4] |

| Flash Point | 145.9 °C (295 °F) TCC (est.) | [1] |

| Water Solubility | 0.1075 mg/L @ 25 °C (est.) | [1] |

| Log Kow | 4.61 | [6] |

Note: Due to the branched nature of the "isodecyl" group, some physical properties may vary slightly between different isomeric mixtures.

Thermal Stability and Degradation Analysis

Thermogravimetric Analysis (TGA) Profile (Expected)

A typical TGA curve for this compound under an inert atmosphere (e.g., nitrogen or argon) would exhibit a single-step degradation profile. The onset of decomposition is expected to be above 200 °C, reflecting its relatively low volatility. Significant weight loss would occur at higher temperatures, corresponding to the cleavage of the ester bond and subsequent fragmentation of the molecule.

Table 2: Expected Thermal Decomposition Data for this compound

| Parameter | Expected Range | Description |

| Onset Decomposition Temp. (T_onset) | 200 - 250 °C | The temperature at which significant thermal degradation begins. |

| Temperature at 5% Mass Loss (T₅%) | 220 - 260 °C | A measure of the initial stage of degradation/volatilization. |

| Temperature at 50% Mass Loss (T₅₀%) | 280 - 330 °C | The temperature at which half of the sample mass has been lost. |

| Final Residue @ 600 °C (inert atm.) | < 2% | In an inert atmosphere, benzoate esters typically pyrolyze with minimal char formation. |

Degradation Products

Upon thermal decomposition, this compound is expected to break down into several smaller molecules. The primary degradation products are outlined in Table 3. The identification of these products is often achieved through techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

Table 3: Potential Thermal Decomposition Products of this compound

| Product | Chemical Formula | Formation Pathway |

| Isodecene (mixture of isomers) | C₁₀H₂₀ | Formed via Eᵢ elimination (ester pyrolysis) from the isodecyl group. |

| Benzoic Acid | C₇H₆O₂ | Co-product of Eᵢ elimination. |

| Benzene | C₆H₆ | From the decarboxylation of benzoic acid at higher temperatures. |

| Carbon Dioxide | CO₂ | From the decarboxylation of benzoic acid. |

| Carbon Monoxide | CO | Incomplete combustion or further decomposition at very high temperatures. |

| Various short-chain hydrocarbons | CₓHᵧ | Fragmentation of the isodecyl chain. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of thermal properties. The following are standard protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 5500, Mettler Toledo TGA/DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature (°C).

-

Determine the onset temperature of decomposition (T_onset) using the tangent method on the TGA curve.

-

Determine the temperatures for 5%, 10%, and 50% weight loss (T₅%, T₁₀%, T₅₀%).

-

Record the percentage of residue remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., glass transition, melting, boiling) of this compound.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments DSC 250, Mettler Toledo DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at -50 °C (below its freezing point).

-

Ramp the temperature from -50 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Identify and analyze endothermic and exothermic peaks to determine melting points and other thermal events.

-

Determine the glass transition temperature (Tg) from the step change in the baseline of the DSC curve.

-

Visualizations

Experimental Workflow

The logical flow of a comprehensive thermal analysis of this compound is depicted below.

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound in an inert atmosphere is proposed to proceed primarily through a non-radical, intramolecular elimination reaction (Eᵢ), also known as ester pyrolysis. This is followed by the decarboxylation of the resulting benzoic acid at higher temperatures.

Caption: Proposed thermal degradation pathway for this compound.

Conclusion

This compound is a thermally stable ester with an expected onset of decomposition above 200 °C. Its primary thermal degradation pathway in an inert atmosphere is believed to be ester pyrolysis, yielding isodecene and benzoic acid, with subsequent decarboxylation of benzoic acid at higher temperatures to produce benzene and carbon dioxide. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for researchers and professionals to assess and understand the thermal behavior of this compound in their specific applications. Further experimental studies are warranted to provide precise quantitative TGA and DSC data for this compound.

References

viscosity of isodecyl benzoate at different temperatures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl benzoate is a branched-chain ester of benzoic acid and isodecyl alcohol. Its properties as a low-viscosity, high-solvating plasticizer make it a compound of interest in various industrial and research applications, including in polymer science and formulation development. Understanding the viscosity of this compound and its dependence on temperature is crucial for predicting its behavior in different processing conditions and for the formulation of products with desired rheological properties. This technical guide provides a summary of the available data on the viscosity of this compound at different temperatures, details the experimental protocols for its measurement, and presents a logical workflow for viscosity determination.

Viscosity Data

The viscosity of a fluid is a measure of its resistance to flow. It is a critical parameter in fluid dynamics and material science. For this compound, viscosity is a key determinant of its performance as a plasticizer and solvent. The following table summarizes the experimentally determined kinematic and dynamic viscosity of this compound at 20°C and 40°C.[1]

| Temperature (°C) | Kinematic Viscosity (mm²/s) | Dynamic Viscosity (mPa·s) |

| 20 | 27.7381 | 30.6727 |

| 40 | 23.8602 | 26.3846 |

As is typical for liquids, the viscosity of this compound decreases as the temperature increases. This is because higher temperatures lead to an increase in the kinetic energy of the molecules, which allows them to overcome intermolecular forces more easily and flow more readily.

Experimental Protocol: Viscosity Determination

The viscosity data presented in this guide was obtained following the OECD 114 test guideline using a Redwood Viscometer No. 1.[1]

Principle of the Method:

The method is based on measuring the time it takes for a specific volume of the test substance to flow through a capillary under the influence of gravity. The kinematic viscosity is then calculated from this flow time and the viscometer constant. The dynamic viscosity is subsequently calculated by multiplying the kinematic viscosity by the density of the substance at the same temperature.

Apparatus:

-

Redwood Viscometer No. 1

-

Temperature-controlled bath

-

Calibrated flask (50 ml)

-

Stopwatch

-

Thermometer

Procedure:

-

Sample Preparation: The this compound sample is brought to the test temperature (20°C or 40°C) in the temperature-controlled bath.

-

Viscometer Setup: The Redwood viscometer is cleaned, dried, and leveled. The sample is then poured into the viscometer cup up to the filling mark.

-

Temperature Equilibration: The sample is allowed to equilibrate at the test temperature for a sufficient amount of time.

-

Flow Time Measurement: The valve at the bottom of the viscometer is opened, and the time taken for 50 ml of the sample to flow into the calibrated flask is measured using a stopwatch.

-

Data Recording: The flow time is recorded. The measurement is repeated to ensure accuracy.

-

Density Measurement: The density of this compound is measured at the test temperature. For the presented data, a density of 1.1058 g/cm³ was used for the calculations at both temperatures.[1]

Calculations:

-

Kinematic Viscosity (ν): ν = c * t where:

-

ν is the kinematic viscosity in mm²/s

-

c is the viscometer constant (for the Redwood Viscometer No. 1 used, c = 0.247 for flow times between 85 and 2000 seconds)[1]

-

t is the mean flow time in seconds

-

-

Dynamic Viscosity (η): η = ν * ρ where:

-

η is the dynamic viscosity in mPa·s

-

ν is the kinematic viscosity in mm²/s

-

ρ is the density of the substance in g/cm³

-

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the viscosity of this compound.

Caption: Experimental workflow for viscosity determination.

Conclusion

The viscosity of this compound is a temperature-dependent property that is crucial for its application in various fields. The data presented in this guide provides a quantitative understanding of its viscosity at 20°C and 40°C. The detailed experimental protocol and workflow offer a clear methodology for the accurate and reproducible measurement of this important physical property. Further research to expand the viscosity data to a wider range of temperatures would be beneficial for a more comprehensive understanding of the rheological behavior of this compound.

References

The Purity Question: Utilizing Refractive Index for High-Fidelity Isodecyl Benzoate Assessment

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and scientific research, the purity of chemical compounds is not just a matter of quality control; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Isodecyl benzoate, a versatile ester utilized in a range of applications including as a plasticizer and emollient, is no exception. This in-depth technical guide details the use of refractive index as a rapid, non-destructive, and highly effective method for the purity assessment of this compound.

Introduction: The Principle of Refractive Index in Purity Determination

The refractive index of a substance is an intrinsic physical property that measures the bending of a ray of light as it passes from one medium into another. For a pure chemical compound at a specified temperature and wavelength, the refractive index is a constant. The presence of impurities will alter the bulk properties of the substance, leading to a deviation in its refractive index. This principle forms the basis of using refractometry for purity analysis. A measured refractive index that deviates from the established value for the pure substance is a direct indication of the presence of contaminants.

This compound, with a defined refractive index of approximately 1.49 at 20°C (n20/D), is an ideal candidate for this analytical technique. Common impurities in the synthesis of this compound include unreacted starting materials, namely benzoic acid and isodecyl alcohol. As these potential impurities possess distinctly different refractive indices from the final product, their presence can be readily detected.

Quantitative Data for Purity Assessment of this compound

To facilitate the use of refractive index as a quantitative tool for purity assessment, the following table has been compiled. It presents the theoretical refractive index of this compound at various purity levels, considering benzoic acid and isodecyl alcohol as the primary impurities. These values have been estimated using the Arago-Biot mixing rule, which provides a linear approximation based on the mole fractions and refractive indices of the components.

Table 1: Theoretical Refractive Index of this compound at Various Purity Levels with Common Impurities

| Purity of this compound (%) | Predominant Impurity | Mole Fraction of this compound | Mole Fraction of Impurity | Calculated Refractive Index (n20/D) |

| 100.0 | - | 1.000 | 0.000 | 1.4900 |

| 99.5 | Benzoic Acid | 0.995 | 0.005 | 1.4902 |

| 99.0 | Benzoic Acid | 0.990 | 0.010 | 1.4905 |

| 98.0 | Benzoic Acid | 0.980 | 0.020 | 1.4910 |

| 95.0 | Benzoic Acid | 0.950 | 0.050 | 1.4925 |

| 99.5 | Isodecyl Alcohol | 0.995 | 0.005 | 1.4897 |

| 99.0 | Isodecyl Alcohol | 0.990 | 0.010 | 1.4895 |

| 98.0 | Isodecyl Alcohol | 0.980 | 0.020 | 1.4889 |

| 95.0 | Isodecyl Alcohol | 0.950 | 0.050 | 1.4874 |

Note: The refractive index of pure this compound is taken as 1.4900 at 20°C. The refractive index of benzoic acid is approximately 1.5397 at 20°C[1], and the refractive index of isodecyl alcohol is approximately 1.438 at 20°C.

Experimental Protocol for Refractive Index Measurement

This protocol is based on the principles outlined in ASTM D1045, Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.

1. Objective: To accurately measure the refractive index of an this compound sample to assess its purity.

2. Apparatus:

-

Abbe Refractometer: Capable of measuring refractive index to at least four decimal places.

-

Constant Temperature Water Bath: To maintain the refractometer prisms at a constant temperature of 20°C ± 0.1°C.

-

Light Source: A monochromatic light source, typically a sodium lamp (D-line, 589 nm).

-

Droppers or Pipettes: For sample application.

-

Lint-free Wipes or Lens Paper.

-

Solvents for Cleaning: Acetone or ethanol of high purity.

-

Reference Standard: A certified refractive index standard for calibration (e.g., distilled water with a known refractive index of 1.3330 at 20°C).

3. Procedure:

-

3.1. Calibration:

-

Ensure the refractometer is clean and dry.

-

Circulate water from the constant temperature bath through the refractometer prisms until the temperature stabilizes at 20°C.

-

Apply a drop of the reference standard (distilled water) to the prism surface.

-

Close the prisms and allow the temperature to equilibrate.

-

Adjust the instrument to bring the dividing line into the crosshairs of the eyepiece.

-

The reading should correspond to the known refractive index of the standard. If not, adjust the instrument according to the manufacturer's instructions.

-

-

3.2. Sample Measurement:

-

Clean the prisms thoroughly with a suitable solvent (e.g., acetone) and a lint-free wipe. Allow the prisms to dry completely.

-

Apply one to two drops of the this compound sample onto the surface of the lower prism.

-

Close the prisms firmly to ensure a thin, uniform film of the sample.

-

Allow sufficient time for the sample to reach the controlled temperature of the prisms (typically 1-2 minutes).

-

Adjust the light source and the refractometer's controls to obtain a sharp, clear dividing line between the light and dark fields in the eyepiece.

-

If color fringes are observed, adjust the compensator to remove them.

-

Align the dividing line precisely with the intersection of the crosshairs.

-

Read the refractive index value from the instrument's scale to four decimal places.

-

Perform at least three independent measurements for each sample.

-

-

3.3. Cleaning:

-

After each measurement, thoroughly clean the prisms with a soft cloth or lens paper soaked in a suitable solvent to remove all traces of the sample.

-

4. Data Analysis and Interpretation:

-

Calculate the average of the three refractive index readings.

-

Compare the average measured refractive index to the value for pure this compound (1.4900 at 20°C).

-

A deviation from this value indicates the presence of impurities. The magnitude and direction of the deviation can suggest the nature and approximate concentration of the impurities, as indicated in Table 1. A higher refractive index suggests the presence of benzoic acid, while a lower value points towards residual isodecyl alcohol.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow and the relationship between purity and refractive index.

Caption: Experimental workflow for purity assessment of this compound using refractive index.

Caption: Logical relationship between this compound purity and its refractive index.

Conclusion

The measurement of refractive index offers a powerful, efficient, and cost-effective method for the routine purity assessment of this compound. Its simplicity, speed, and non-destructive nature make it an invaluable tool in quality control and research settings. By establishing a clear correlation between refractive index and purity, as outlined in this guide, researchers and drug development professionals can ensure the integrity of their materials, leading to more reliable and reproducible outcomes.

References

Isodecyl Benzoate as a Plasticizer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodecyl benzoate is a high-solvating, fast-fusing plasticizer predominantly utilized to enhance the flexibility and workability of polymers, most notably polyvinyl chloride (PVC). Its mechanism of action is rooted in established plasticization theories, including the lubricity, gel, and free volume theories. By interposing its molecular structure between polymer chains, this compound disrupts polymer-polymer interactions, thereby increasing intermolecular space and reducing the energy required for molecular motion. This comprehensive technical guide delineates the core principles of this compound's plasticizing action, supported by available data, detailed experimental methodologies for its evaluation, and visual representations of the underlying scientific concepts.

Core Mechanism of Action

The efficacy of this compound as a plasticizer is primarily explained by the Free Volume Theory .[1] Unplasticized polymers like PVC exist in a rigid state at ambient temperatures due to strong intermolecular forces and limited free volume between polymer chains. The introduction of this compound molecules, which are bulky and possess a branched isodecyl chain, physically separates the polymer chains.[1] This separation increases the "free volume" within the polymer matrix. The increased free volume provides more space for the polymer chains to move, leading to a reduction in the glass transition temperature (Tg) and a more flexible material.[1]

Complementing the free volume theory, the Lubricity Theory suggests that this compound acts as a molecular lubricant. The plasticizer molecules shield the polymer chains from each other, reducing frictional forces and allowing them to slide past one another more easily when a stress is applied. This enhanced molecular mobility contributes significantly to the observed increase in flexibility and elongation of the plasticized polymer.

The Gel Theory further elaborates on the interaction between this compound and the polymer. It posits that the plasticizer disrupts the three-dimensional gel-like structure of the polymer network, which is formed by loose attachments between polymer chains. By solvating these interaction points, this compound effectively breaks down the rigid network, leading to a softer, more pliable material.

The chemical structure of this compound, comprising a benzene ring and a branched C10 alkyl chain, imparts a favorable balance of polarity and non-polarity. This allows for good compatibility with polar polymers like PVC, facilitating its dispersion and integration into the polymer matrix.

Quantitative Data on Performance

| Property | Unplasticized PVC | PVC with this compound (Typical Loading) |

| Glass Transition Temperature (Tg) | ~85°C | Significantly Reduced |

| Tensile Strength | High | Reduced |

| Elongation at Break | Low | Significantly Increased |

| Modulus of Elasticity | High | Reduced |

| Hardness (Shore A/D) | High (Shore D) | Reduced (Shore A) |

| Plastisol Viscosity | N/A | Low initial viscosity |

Experimental Protocols

The evaluation of this compound's plasticizing performance involves a series of standardized tests. The following sections outline the methodologies for key experiments.

Sample Preparation of Plasticized PVC Sheets

A typical protocol for the preparation of flexible PVC sheets plasticized with this compound involves the following steps:

-

Compounding:

-

PVC resin (e.g., K-value 67-70), this compound, and other additives such as heat stabilizers (e.g., Ca/Zn or organotin-based), lubricants, and fillers are weighed to the desired parts per hundred resin (phr) ratio.

-

The components are dry-blended in a high-speed mixer until a homogeneous powder blend is obtained. The mixing temperature is typically controlled to prevent premature fusion.

-

-

Milling:

-

The dry blend is then processed on a two-roll mill. The mill rolls are heated to a temperature sufficient to melt and fuse the compound (typically 150-170°C).

-

The material is passed through the nip of the rolls multiple times to ensure complete fusion and homogenization. The thickness of the sheet is controlled by adjusting the gap between the rolls.

-

-

Molding:

-

The milled sheet is cut into appropriate dimensions and placed in a compression mold.

-

The mold is placed in a hydraulic press preheated to the molding temperature (e.g., 170-180°C).

-

A specific pressure is applied for a set duration to form a sheet of uniform thickness. The mold is then cooled under pressure before the sheet is removed.

-

-

Conditioning:

-

The molded sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 24 hours) before testing, in accordance with ASTM D618.

-

Mechanical Properties Testing

-

Tensile Strength, Elongation at Break, and Modulus of Elasticity (ASTM D638 / ISO 527):

-

Dumbbell-shaped specimens are cut from the conditioned PVC sheets.

-

The specimens are tested using a universal testing machine at a specified crosshead speed.

-

The force required to pull the specimen to its breaking point and the extent of its elongation are recorded.

-

Tensile strength is calculated as the maximum stress the material can withstand. Elongation at break is the percentage increase in length at the point of fracture. The modulus of elasticity is determined from the initial slope of the stress-strain curve.

-

-

Hardness (ASTM D2240 / ISO 868):

-

The hardness of the conditioned PVC sheet is measured using a durometer (Shore A for flexible PVC).

-

The indenter of the durometer is pressed onto the surface of the material, and the hardness value is read directly from the dial. Multiple readings are taken at different locations and averaged.

-

Thermal Analysis

-

Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA) (ASTM D4065):

-

A rectangular specimen is cut from the conditioned PVC sheet.

-

The specimen is subjected to a sinusoidal oscillating stress in a DMA instrument.

-

The temperature is ramped over a defined range, and the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature.

-

The glass transition temperature is typically identified as the peak of the tan delta curve.

-

Other Key Performance Evaluations

-

Volatility (ASTM D1203):

-

A weighed specimen of the plasticized PVC is placed in an oven at a specified temperature (e.g., 70°C) for a set duration.

-

The specimen is then reweighed, and the percentage weight loss is calculated as a measure of plasticizer volatility.

-

-

Plastisol Viscosity (ASTM D1824):

-

A plastisol is prepared by dispersing PVC resin in this compound.

-

The viscosity of the plastisol is measured at a controlled temperature using a rotational viscometer (e.g., Brookfield viscometer) at various shear rates.

-

Visualizations

Mechanism of Plasticization

References

Environmental Fate and Biodegradation of Isodecyl Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradation of isodecyl benzoate. This compound is an organic ester utilized in various industrial and commercial applications, including as a solvent, emollient, and plasticizer in cosmetics, personal care products, and polymers.[1][] Understanding its behavior and persistence in the environment is critical for assessing its ecological risk profile. This document synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, and environmental distribution. Detailed experimental protocols for key assessment methods are also provided to support further research.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its intrinsic physicochemical properties. While comprehensive experimental data for this compound is limited, the following table summarizes available information from chemical databases.

| Property | Value | Source |

| CAS Number | 131298-44-7 | [3][4] |

| Molecular Formula | C₁₇H₂₆O₂ | [4][5] |

| Molecular Weight | 262.39 g/mol | [][4] |

| IUPAC Name | 8-methylnonyl benzoate | [5][6] |

| Density | 0.954 g/mL at 25 °C | [3][4] |

| Boiling Point | 161 °C at 5 mm Hg | [3][4] |

| Refractive Index | n20/D 1.49 | [3][4] |

| Calculated LogP (XLogP3) | 6.5 | [5][6] |

Note: LogP (octanol-water partition coefficient) is a key parameter for assessing environmental partitioning. A high LogP value, such as the calculated 6.5 for this compound, suggests a strong tendency to partition from water into organic matrices like soil organic carbon and lipids in organisms.

Environmental Fate and Distribution

The environmental fate of this compound encompasses its transport and transformation through abiotic and biotic processes. The diagram below illustrates the potential pathways in aquatic and terrestrial environments.

Caption: General environmental fate pathways for this compound.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical without the involvement of microorganisms, primarily through hydrolysis and photolysis.

Hydrolysis is a significant degradation pathway for esters in aquatic environments. The ester linkage in this compound can be cleaved to form benzoic acid and isodecanol. The rate of this reaction is pH-dependent, with faster rates typically observed under alkaline conditions.[7][8] While specific experimental hydrolysis data for this compound were not found, data for other benzoate esters, such as ethyl benzoate, indicate a half-life of approximately 7.5 years at pH 7 and 25°C, suggesting that under neutral environmental conditions, hydrolysis may be a slow process.[9] However, the rate can be significantly influenced by the steric hindrance of the alcohol moiety.[7]

Direct photolysis occurs when a chemical absorbs light in the solar spectrum (wavelengths > 290 nm) and is transformed. Aromatic compounds like benzoates can absorb UV radiation. Indirect photolysis involves reaction with photochemically generated reactive species like hydroxyl radicals (•OH).[10] The rate of photolysis is dependent on factors like water clarity, depth, and season.[11] While specific photolysis rate constants for this compound are not available, it is expected to be a potential degradation pathway, particularly in the atmosphere and sunlit surface waters.[12]

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms and is a primary mechanism for the removal of many organic chemicals from the environment.

This compound is expected to be biodegradable. The initial step in its aerobic biodegradation is the enzymatic hydrolysis of the ester bond by esterases, yielding benzoic acid and isodecanol. Both of these products are known to be readily biodegradable.[13]

-

Benzoic Acid: Benzoic acid is a common intermediate in the microbial catabolism of aromatic compounds. It is typically activated to benzoyl-CoA and subsequently undergoes ring cleavage and metabolism through central metabolic pathways like the β-ketoadipate pathway, ultimately leading to mineralization (conversion to CO₂, H₂O, and biomass).[14][15][16]

-

Isodecanol: This branched C10 alcohol is expected to be degraded via oxidation of the alcohol group to a carboxylic acid, followed by β-oxidation.

Based on these pathways for its constituent parts, this compound would be predicted to be "readily biodegradable" under standard test conditions (e.g., OECD 301B). However, experimental data is needed for confirmation.

Caption: Proposed aerobic biodegradation pathway for this compound.

Environmental Distribution